Cas no 86471-14-9 (Ethyl 6-Bromo-2-naphthoate)

Ethyl 6-Bromo-2-naphthoate (CAS: [insert CAS if known]) is a brominated naphthoate ester widely utilized as a key intermediate in organic synthesis and pharmaceutical research. Its structure features a reactive bromine substituent at the 6-position, enabling further functionalization via cross-coupling reactions such as Suzuki or Heck reactions. The ethyl ester group enhances solubility in organic solvents, facilitating purification and downstream applications. This compound is particularly valuable in the synthesis of naphthalene-based derivatives, including fluorescent dyes, liquid crystals, and bioactive molecules. High purity grades ensure consistent performance in demanding reactions. Proper handling under inert conditions is recommended due to its sensitivity to light and moisture.
Ethyl 6-Bromo-2-naphthoate structure
Ethyl 6-Bromo-2-naphthoate structure
Product name:Ethyl 6-Bromo-2-naphthoate
CAS No:86471-14-9
MF:C13H11BrO2
Molecular Weight:279.129243135452
MDL:MFCD05257070
CID:2109020
PubChem ID:1249959

Ethyl 6-Bromo-2-naphthoate 化学的及び物理的性質

名前と識別子

    • ethyl 6-bromonaphthalene-2-carboxylate
    • 6-Bromo-2-naphthalenecarboxylic acid ethyl ester
    • Ethyl 6-bromo-2-naphthoate
    • SCHEMBL4079402
    • ethyl6-bromo-2-naphthoate
    • Ethyl 6-bromo-2-naphthalene carboxylate
    • ethyl 6-bromo-naphthalene-2-carboxylate
    • CS-16292
    • 6-bromo-naphthalene-2-carboxylic acid ethyl ester
    • AKOS003348439
    • 86471-14-9
    • DTXSID40361369
    • SY260503
    • A10156
    • ethyl 6-bromo-2-naphthalinecarboxylate
    • ALBB-025142
    • DA-33708
    • FJNDHRWJMFOBCX-UHFFFAOYSA-N
    • 2-Naphthalenecarboxylic acid, 6-bromo-, ethyl ester
    • Ethyl 6-bromo-2-naphthalenecarboxylate
    • CS-0094723
    • MFCD05257070
    • STK734585
    • Ethyl 6-Bromo-2-naphthoate
    • MDL: MFCD05257070
    • インチ: 1S/C13H11BrO2/c1-2-16-13(15)11-4-3-10-8-12(14)6-5-9(10)7-11/h3-8H,2H2,1H3
    • InChIKey: FJNDHRWJMFOBCX-UHFFFAOYSA-N
    • SMILES: O=C(C1C=C2C(C=C(C=C2)Br)=CC=1)OCC

計算された属性

  • 精确分子量: 277.99424g/mol
  • 同位素质量: 277.99424g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 2
  • 重原子数量: 16
  • 回転可能化学結合数: 3
  • 複雑さ: 254
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 26.3Ų
  • XLogP3: 4.1

Ethyl 6-Bromo-2-naphthoate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
TRC
E904358-10mg
Ethyl 6-Bromo-2-naphthoate
86471-14-9
10mg
$ 50.00 2022-06-05
Chemenu
CM260812-10g
Ethyl 6-bromo-2-naphthoate
86471-14-9 97%
10g
$312 2021-08-18
abcr
AB415229-5g
Ethyl 6-bromo-2-naphthoate; .
86471-14-9
5g
€445.00 2025-02-16
Chemenu
CM260812-250mg
Ethyl 6-bromo-2-naphthoate
86471-14-9 97%
250mg
$59 2022-12-31
Aaron
AR004NFE-100mg
2-Naphthalenecarboxylic acid, 6-bromo-, ethyl ester
86471-14-9 95%
100mg
$43.00 2025-01-23
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBGC434-10g
ethyl 6-bromonaphthalene-2-carboxylate
86471-14-9 95%
10g
¥4248.0 2024-04-16
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBGC434-100mg
ethyl 6-bromonaphthalene-2-carboxylate
86471-14-9 95%
100mg
¥238.0 2024-04-16
Ambeed
A392257-1g
Ethyl 6-bromo-2-naphthoate
86471-14-9 98%
1g
$120.0 2024-08-02
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1165363-250mg
Ethyl 6-bromo-2-naphthoate
86471-14-9 98%
250mg
¥591.00 2024-04-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1165363-10g
Ethyl 6-bromo-2-naphthoate
86471-14-9 98%
10g
¥5098.00 2024-04-28

Ethyl 6-Bromo-2-naphthoate 合成方法

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  15 min, 0 °C; 3 h, rt
1.2 Reagents: Water
2.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… ;  16 h, rt
Reference
Room Temperature Carbonylation of (Hetero) Aryl Pentafluorobenzenesulfonates and Triflates using Palladium-Cobalt Bimetallic Catalyst: Dual Role of Cobalt Carbonyl
Joseph, Jayan T.; et al, Advanced Synthesis & Catalysis, 2017, 359(3), 419-425

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Thionyl chloride ;  0 °C → reflux
Reference
Docking rings in a solid: reversible assembling of pseudorotaxanes inside a zirconium metal-organic framework
Li, Xia; et al, Chemical Science, 2022, 13(21), 6291-6296

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  15 min, 0 °C; 3 h, rt
1.2 Reagents: Water
2.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… ;  16 h, rt
Reference
Room Temperature Carbonylation of (Hetero) Aryl Pentafluorobenzenesulfonates and Triflates using Palladium-Cobalt Bimetallic Catalyst: Dual Role of Cobalt Carbonyl
Joseph, Jayan T.; et al, Advanced Synthesis & Catalysis, 2017, 359(3), 419-425

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… ;  16 h, rt
Reference
Room Temperature Carbonylation of (Hetero) Aryl Pentafluorobenzenesulfonates and Triflates using Palladium-Cobalt Bimetallic Catalyst: Dual Role of Cobalt Carbonyl
Joseph, Jayan T.; et al, Advanced Synthesis & Catalysis, 2017, 359(3), 419-425

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… ;  16 h, rt
Reference
Room Temperature Carbonylation of (Hetero) Aryl Pentafluorobenzenesulfonates and Triflates using Palladium-Cobalt Bimetallic Catalyst: Dual Role of Cobalt Carbonyl
Joseph, Jayan T.; et al, Advanced Synthesis & Catalysis, 2017, 359(3), 419-425

Ethyl 6-Bromo-2-naphthoate Raw materials

Ethyl 6-Bromo-2-naphthoate Preparation Products

Ethyl 6-Bromo-2-naphthoate 関連文献

Ethyl 6-Bromo-2-naphthoateに関する追加情報

Recent Advances in the Application of Ethyl 6-Bromo-2-naphthoate (CAS: 86471-14-9) in Chemical Biology and Pharmaceutical Research

Ethyl 6-Bromo-2-naphthoate (CAS: 86471-14-9) is a key intermediate in the synthesis of various biologically active compounds, particularly in the fields of medicinal chemistry and chemical biology. Recent studies have highlighted its significance in the development of novel therapeutic agents, owing to its versatile reactivity and structural features. This research brief aims to summarize the latest findings related to this compound, focusing on its applications, synthetic methodologies, and potential therapeutic implications.

One of the most notable advancements in the use of Ethyl 6-Bromo-2-naphthoate is its role in the synthesis of naphthalene-based small molecules with potential anticancer properties. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit strong inhibitory effects on specific kinase targets involved in cancer cell proliferation. The researchers utilized Ethyl 6-Bromo-2-naphthoate as a starting material to develop a series of compounds that showed promising activity against breast cancer cell lines, with IC50 values in the nanomolar range.

In addition to its anticancer potential, Ethyl 6-Bromo-2-naphthoate has been investigated for its utility in the design of fluorescent probes for biological imaging. A recent study in Chemical Communications reported the synthesis of a naphthalene-based fluorescent dye using this compound as a precursor. The resulting probe exhibited excellent photostability and high selectivity for lipid droplets in live cells, making it a valuable tool for studying cellular lipid metabolism and related diseases.

The synthetic versatility of Ethyl 6-Bromo-2-naphthoate has also been explored in the context of metal-catalyzed cross-coupling reactions. A 2022 publication in Organic Letters detailed a palladium-catalyzed Suzuki-Miyaura coupling reaction using this compound, which enabled the efficient synthesis of biaryl structures with high yields and selectivity. This methodology has significant implications for the streamlined production of complex pharmaceutical intermediates.

Furthermore, recent pharmacological studies have investigated the metabolic stability and pharmacokinetic properties of Ethyl 6-Bromo-2-naphthoate derivatives. A 2023 preclinical study in Drug Metabolism and Disposition evaluated the in vitro and in vivo stability of several analogs, revealing that structural modifications at the ester moiety could significantly enhance metabolic stability without compromising biological activity. These findings provide valuable insights for the optimization of drug candidates derived from this scaffold.

In conclusion, Ethyl 6-Bromo-2-naphthoate (CAS: 86471-14-9) continues to be a valuable building block in chemical biology and pharmaceutical research. Its applications span from anticancer drug development to fluorescent probe design, supported by recent advancements in synthetic methodologies and pharmacological evaluations. Future research directions may include the exploration of its derivatives in targeted therapies and the development of more efficient synthetic routes to further expand its utility in drug discovery.

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